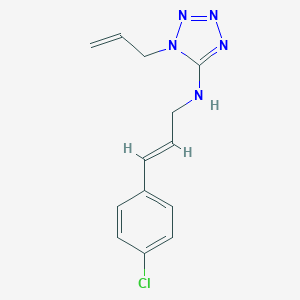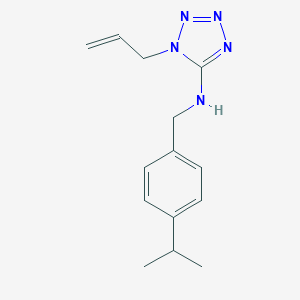![molecular formula C18H19NO3 B276654 N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine](/img/structure/B276654.png)
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine, also known as AG-1343, is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease. The compound was first synthesized in 1994 by scientists at the pharmaceutical company Agouron, which was later acquired by Pfizer.
作用機序
The HIV protease is responsible for cleaving the viral polyprotein into individual functional proteins, which are required for the assembly of new virus particles. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine binds to the active site of the protease and prevents it from cleaving the polyprotein, leading to the formation of non-infectious viral particles.
Biochemical and Physiological Effects:
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine has been shown to be highly effective in reducing the viral load in HIV-infected patients. The compound has a long half-life and can be administered once or twice daily. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine is well-tolerated and has few side effects, making it a promising candidate for HIV therapy.
実験室実験の利点と制限
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine is a valuable tool for studying the HIV protease and its role in viral replication. The compound can be used to investigate the structure and function of the protease, as well as to screen for new inhibitors. However, N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine is a highly specialized compound that is primarily used in HIV research, limiting its broader applications.
将来の方向性
There are several potential future directions for research on N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine. One area of interest is the development of new HIV protease inhibitors that are more potent and have fewer side effects. Another direction is the study of the mechanism of resistance to N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine and other protease inhibitors, with the goal of developing strategies to overcome resistance. Finally, N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine may have applications beyond HIV therapy, such as in the treatment of other viral infections or as a tool for studying proteases in other contexts.
合成法
The synthesis of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine involves several steps, starting with the reaction of 4-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde with cyclopropylamine to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by acylation with tert-butyl carbamate and deprotection with trifluoroacetic acid. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine has been extensively studied for its potential as a therapeutic agent for HIV infection. The compound is a potent inhibitor of the HIV protease, which is an essential enzyme for the replication of the virus. By blocking the activity of the protease, N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine can prevent the virus from maturing and infecting new cells.
特性
製品名 |
N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-cyclopropylamine |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC名 |
N-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C18H19NO3/c1-6-16(7-2-13(1)10-19-15-4-5-15)20-11-14-3-8-17-18(9-14)22-12-21-17/h1-3,6-9,15,19H,4-5,10-12H2 |
InChIキー |
JFOJFPUORSWLSD-UHFFFAOYSA-N |
SMILES |
C1CC1NCC2=CC=C(C=C2)OCC3=CC4=C(C=C3)OCO4 |
正規SMILES |
C1CC1NCC2=CC=C(C=C2)OCC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276573.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)
![N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276575.png)
![1-[4-(5-{[(4-Methylbenzyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B276576.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276579.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B276580.png)
![6-Chlorotetrazolo[1,5-a]quinazoline](/img/structure/B276581.png)
![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-2-methyl-1,3-propanediol](/img/structure/B276583.png)
![1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine](/img/structure/B276584.png)

![N~1~-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1H-tetrazole-1,5-diamine](/img/structure/B276586.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B276589.png)
![1-butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B276593.png)
